![molecular formula C21H20N2O4S2 B2361108 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 690644-88-3](/img/structure/B2361108.png)

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

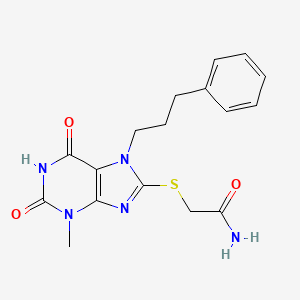

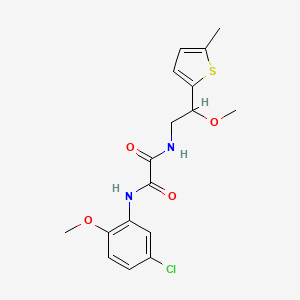

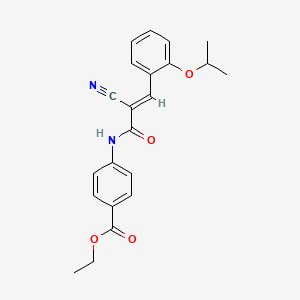

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a sulfanyl group, and a thieno[2,3-d]pyrimidin-4-one group . These groups suggest that the compound might have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

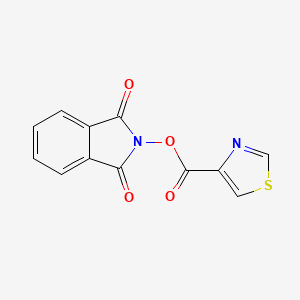

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The 2,3-dihydro-1,4-benzodioxin-6-yl group, for example, is a type of oxygen-containing heterocycle .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfanyl group might be susceptible to oxidation, and the thieno[2,3-d]pyrimidin-4-one group might undergo reactions typical of other pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the specific functional groups present, and the overall charge distribution would all play a role .Applications De Recherche Scientifique

Antibacterial Properties

Research has shown that this molecule exhibits antibacterial activity. Specifically:

- Against Bacillus subtilis, it inhibits bacterial biofilm growth by approximately 60.04% .

- It also demonstrates moderate to weak inhibition against Escherichia coli .

Enzyme Inhibition

The compound has been investigated for its effects on enzymes:

Synthetic Chemistry

The synthesis of this compound involves interesting reactions, such as the substitution of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides. These synthetic pathways contribute to the broader field of organic chemistry .

Structure-Activity Relationship (SAR) Studies

Understanding how different structural modifications impact its biological properties is crucial. SAR studies can guide further optimization for specific therapeutic applications.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds that combine sulfonamide and benzodioxane fragments have been reported to exhibit bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .

Mode of Action

It’s worth noting that similar compounds have shown inhibition properties against carbonic anhydrase , which is an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation.

Biochemical Pathways

Compounds with similar structures have been reported to inhibit cholinestrases and lipoxygenase enzymes , which play crucial roles in neurotransmission and inflammation respectively.

Result of Action

The compound has been reported to exhibit antibacterial activity, with significant bacterial biofilm growth inhibition against Bacillus subtilis and Escherichia coli . This suggests that the compound could potentially be used as an antibacterial agent.

Propriétés

IUPAC Name |

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-4-7-23-20(25)18-12(2)13(3)29-19(18)22-21(23)28-11-15(24)14-5-6-16-17(10-14)27-9-8-26-16/h4-6,10H,1,7-9,11H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTMKCWIFRRDIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCCO4)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2361026.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2361027.png)

![3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2361034.png)

![2-[(2,3-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2361035.png)

![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)

![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)

![4-[[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2361045.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2361048.png)